REACTION_CXSMILES
|
O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].[CH3:14][C@@:15]12[C@@H:24]([CH2:25][CH2:26][C@@](O)(C=C)C)[C@@:23]([OH:33])([CH3:32])[CH2:22][CH2:21][C@H:20]1[C:19]([CH3:35])([CH3:34])[CH2:18][CH2:17][CH2:16]2>[Pt]>[CH3:32][C:23]12[CH2:22][CH2:21][CH:20]3[C:15]([CH3:14])([CH2:16][CH2:17][CH2:18][C:19]3([CH3:34])[CH3:35])[CH:24]1[CH2:25][CH2:26][O:33]2 |f:0.1.2.3.4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
Tween 80
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sclareol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was conducted at 25° C
|
Type
|
EXTRACTION
|
Details
|
The culture solution was subjected to extraction and GC analysis via the method of Example 1
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CC12OCCC1C1(CCCC(C1CC2)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].[CH3:14][C@@:15]12[C@@H:24]([CH2:25][CH2:26][C@@](O)(C=C)C)[C@@:23]([OH:33])([CH3:32])[CH2:22][CH2:21][C@H:20]1[C:19]([CH3:35])([CH3:34])[CH2:18][CH2:17][CH2:16]2>[Pt]>[CH3:32][C:23]12[CH2:22][CH2:21][CH:20]3[C:15]([CH3:14])([CH2:16][CH2:17][CH2:18][C:19]3([CH3:34])[CH3:35])[CH:24]1[CH2:25][CH2:26][O:33]2 |f:0.1.2.3.4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
Tween 80
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sclareol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was conducted at 25° C
|
Type
|
EXTRACTION
|
Details
|
The culture solution was subjected to extraction and GC analysis via the method of Example 1
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CC12OCCC1C1(CCCC(C1CC2)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].[CH3:14][C@@:15]12[C@@H:24]([CH2:25][CH2:26][C@@](O)(C=C)C)[C@@:23]([OH:33])([CH3:32])[CH2:22][CH2:21][C@H:20]1[C:19]([CH3:35])([CH3:34])[CH2:18][CH2:17][CH2:16]2>[Pt]>[CH3:32][C:23]12[CH2:22][CH2:21][CH:20]3[C:15]([CH3:14])([CH2:16][CH2:17][CH2:18][C:19]3([CH3:34])[CH3:35])[CH:24]1[CH2:25][CH2:26][O:33]2 |f:0.1.2.3.4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
Tween 80
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sclareol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was conducted at 25° C
|
Type
|
EXTRACTION
|
Details
|
The culture solution was subjected to extraction and GC analysis via the method of Example 1
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CC12OCCC1C1(CCCC(C1CC2)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |